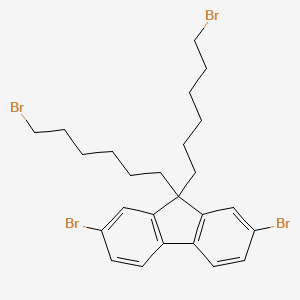

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dibromo-9,9-bis(6-bromohexyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Br4/c26-15-7-3-1-5-13-25(14-6-2-4-8-16-27)23-17-19(28)9-11-21(23)22-12-10-20(29)18-24(22)25/h9-12,17-18H,1-8,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMAUBALNSWGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCCCCCBr)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619112 | |

| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570414-33-4 | |

| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Architectural Significance of a Key Building Block

An In-Depth Technical Guide to the Synthesis of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene

This compound is a pivotal intermediate compound in the fields of materials science and organic electronics.[1] Its rigid, planar fluorene core provides a robust and electronically active backbone, while the dibromo functionalities at the 2 and 7 positions serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings.[2] This allows for the construction of highly conjugated polymers. Furthermore, the two bromohexyl chains attached at the C9 position are not merely for show; they serve a dual purpose. Firstly, they significantly enhance the solubility of the fluorene unit in common organic solvents, which is critical for solution-based processing of organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[2] Secondly, the terminal bromine atoms on these hexyl chains offer additional reactive sites for post-polymerization modification or for creating complex, three-dimensional molecular architectures.

This guide, intended for researchers and development scientists, provides a comprehensive overview of a reliable synthetic route to this valuable compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the necessary protocols for ensuring a high-purity final product.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target molecule is logically approached in two primary stages, starting from commercially available fluorene.

-

Aromatic Electrophilic Substitution: The fluorene core is first functionalized via bromination to install bromine atoms at the electron-rich 2 and 7 positions. This step is crucial for enabling future polymerization reactions.

-

Phase-Transfer Catalyzed Dialkylation: The acidic protons at the C9 position of the 2,7-dibromofluorene intermediate are removed by a strong base. The resulting fluorenyl anion is then alkylated with an excess of 1,6-dibromohexane to introduce the solubilizing and functional side chains.

This strategy is illustrated in the reaction scheme below.

Caption: Overall synthetic strategy for the target molecule.

Part 1: Synthesis of 2,7-Dibromofluorene Precursor

The synthesis of 2,7-dibromofluorene from fluorene is a well-established electrophilic aromatic substitution reaction. Several methods exist, but a common and effective approach involves direct bromination.

Experimental Protocol: Bromination of Fluorene

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add fluorene (1.0 eq). Dissolve the fluorene in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN. Alternatively, methods using reagents like copper(II) bromide on alumina can be employed, which involves refluxing fluorene with the solid-supported reagent.[3] Another effective method involves using a bromide salt (e.g., NaBr), an acid, and an oxidizing agent like hydrogen peroxide in a biphasic system.[4]

-

Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using NBS, filter off the succinimide byproduct. Wash the organic phase with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent mixture like ethyl acetate/hexane, to yield 2,7-dibromofluorene as a crystalline solid.[3]

Part 2: Synthesis of this compound

This core transformation is an alkylation reaction that hinges on the acidity of the C9 protons of the fluorene ring system (pKa ≈ 23 in DMSO). A strong base is required to generate the nucleophilic carbanion, which then undergoes a double Sₙ2 reaction with 1,6-dibromohexane.

Causality of Experimental Choices

-

Phase-Transfer Catalysis (PTC): The reaction is typically performed in a biphasic system (e.g., toluene and concentrated aqueous NaOH). The 2,7-dibromofluorene is soluble in the organic phase, while the sodium hydroxide is in the aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Chloride, is essential.[5][6] The lipophilic cation (e.g., Bu₄N⁺) transports the hydroxide anion (OH⁻) into the organic phase to deprotonate the fluorene. The resulting fluorenyl anion, paired with the Bu₄N⁺ cation, is highly soluble and reactive in the organic phase, allowing it to efficiently react with the alkyl halide.

-

Strong Base: A concentrated solution of a strong base like sodium hydroxide (e.g., 50% w/w aqueous solution) is used to ensure complete and rapid deprotonation of the C9 position.[5][6]

-

Excess Alkylating Agent: 1,6-dibromohexane is used in excess to favor the dialkylation product and minimize the formation of mono-alkylated species or oligomeric side products where a fluorene anion reacts with the terminal bromine of an already-attached side chain on another molecule.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the dialkylation reaction.

Detailed Step-by-Step Protocol

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, charge 2,7-dibromofluorene (1.0 eq), 1,6-dibromohexane (a significant excess, e.g., 10-20 eq), the phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~0.1 eq), and an organic solvent such as toluene.

-

Base Addition: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide. The vigorous stirring is critical to maximize the interfacial area between the organic and aqueous phases.

-

Reaction: Heat the biphasic mixture to 70-80 °C and maintain for several hours (e.g., 12-18 hours). Monitor the reaction's progress by TLC, observing the disappearance of the 2,7-dibromofluorene spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and toluene (or another suitable organic solvent like dichloromethane). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer one or two more times with the organic solvent. Combine all organic layers and wash them sequentially with deionized water until the washings are neutral (check with pH paper), and finally with a saturated brine solution to aid in the removal of water.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The excess 1,6-dibromohexane can also be removed at this stage, often requiring vacuum distillation.

-

Purification: The resulting crude product, typically an oil or waxy solid, must be purified. The most effective method is flash column chromatography on silica gel. A gradient elution system, starting with pure hexanes and gradually increasing the polarity with dichloromethane or ethyl acetate, is typically used to separate the desired product from any remaining starting material, mono-alkylated byproduct, and other impurities. The pure fractions are combined and the solvent is evaporated to yield this compound as a white or off-white solid.

Quantitative Data and Characterization

The final product should be characterized to confirm its identity and purity.

| Parameter | Typical Value | Purpose |

| Molar Ratio | 1 : 10-20 | Favors dialkylation, minimizes side reactions |

| (Dibromofluorene : Dibromohexane) | ||

| Reaction Time | 12 - 24 hours | Ensures complete conversion |

| Yield | 70 - 90% | Varies based on scale and purification efficiency |

| Melting Point | 70.0 - 74.0 °C | A sharp melting range indicates high purity[2] |

| ¹H NMR | Consistent with structure | Confirms identity and proton environment |

| ¹³C NMR | Consistent with structure | Confirms carbon skeleton |

| Mass Spectrometry | M/z matching C₂₅H₃₀Br₄ | Confirms molecular weight and isotopic pattern[7] |

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic protons (Ar-H) in the range of δ 7.4-7.6 ppm.

-

Triplet corresponding to the -CH₂Br protons around δ 3.3-3.4 ppm.

-

Multiplets for the other methylene (-CH₂-) groups of the hexyl chains between δ 0.5-2.0 ppm.

Conclusion

The synthesis of this compound is a robust and scalable process that relies on a foundational bromination followed by a highly efficient phase-transfer catalyzed dialkylation. Understanding the role of each reagent, particularly the phase-transfer catalyst and the need for a strong biphasic system, is key to achieving high yields and purity. This versatile building block, once synthesized and purified, opens the door to a vast array of novel conjugated polymers and functional organic materials, making its reliable synthesis a critical capability for any research group in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,7-Dibromofluorene | 16433-88-8 [amp.chemicalbook.com]

- 4. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C25H30Br4) [pubchemlite.lcsb.uni.lu]

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene, a key building block in the synthesis of advanced organic materials for applications in organic electronics, such as OLEDs and organic photovoltaics.[1][2] This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who utilize NMR spectroscopy for structural elucidation and quality control.

The structural integrity and purity of monomeric units like this compound are paramount for the synthesis of well-defined polymers with reproducible properties. NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound, providing detailed information about the chemical environment of each proton and carbon atom. This guide will delve into the theoretical and practical aspects of ¹H and ¹³C NMR analysis, offering insights into spectral interpretation and experimental best practices.

The Molecular Architecture: A Foundation for Spectral Interpretation

To effectively interpret the NMR spectra of this compound, a clear understanding of its molecular structure is essential. The molecule consists of a central fluorene core, which is a tricyclic aromatic system. This core is substituted with two bromine atoms at the 2 and 7 positions and two 6-bromohexyl chains at the 9-position.[3] The symmetry of the molecule plays a crucial role in simplifying the NMR spectra, as chemically equivalent protons and carbons will have the same chemical shift.

Below is a diagram illustrating the molecular structure with atom numbering, which will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons of the fluorene core and the aliphatic protons of the two bromohexyl side chains.

Aromatic Region (δ 7.0-8.0 ppm)

The aromatic region of the spectrum is characteristic of the fluorene core. Due to the C2 symmetry of the molecule, the protons at positions 1 and 8, 3 and 6, and 4 and 5 are chemically equivalent. The bromine atoms at positions 2 and 7 are strongly electron-withdrawing, which deshields the adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[4]

The expected signals are:

-

H1/H8: These protons are adjacent to the bromine-substituted carbon and will appear as a doublet.

-

H3/H6: These protons are also adjacent to the bromine-substituted carbon and will appear as a doublet of doublets due to coupling with H1/H8 and H4/H5.

-

H4/H5: These protons are furthest from the bromine substituents and will appear as a doublet.

Aliphatic Region (δ 0.5-3.5 ppm)

The two 6-bromohexyl chains are chemically equivalent, and thus their corresponding protons will produce a single set of signals. The chemical shifts of the methylene (-CH₂-) groups are influenced by their proximity to the electronegative bromine atom and the aromatic fluorene ring.[5]

The expected signals are:

-

H6' (α to Br): The protons on the carbon directly attached to the bromine atom (C6') will be the most deshielded of the aliphatic protons and will appear as a triplet. The typical chemical shift for protons on a carbon adjacent to a bromine is around 3.4 ppm.[6]

-

H1' (α to Fluorene): The protons on the carbon directly attached to the C9 of the fluorene ring (C1') will also be deshielded due to the influence of the aromatic system and will appear as a multiplet.

-

H2', H3', H4', H5': The remaining methylene protons will appear as a series of overlapping multiplets in the more upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted chemical shifts, multiplicities, and assignments for the protons of this compound. These predictions are based on known values for similar fluorene derivatives and general principles of NMR spectroscopy.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | d | 2H | H1, H8 |

| ~7.4-7.5 | dd | 2H | H3, H6 |

| ~7.3-7.4 | d | 2H | H4, H5 |

| ~3.4 | t | 4H | H6' |

| ~2.0 | m | 4H | H1' |

| ~1.8 | m | 4H | H5' |

| ~1.2-1.4 | m | 8H | H2', H3', H4' |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. Due to the molecule's symmetry, the number of observed signals is less than the total number of carbon atoms (25).

Aromatic Region (δ 110-155 ppm)

The aromatic carbons of the fluorene core will resonate in this region. The chemical shifts are influenced by the bromine substituents and the overall electronic structure of the aromatic system. Carbons directly attached to bromine (C2 and C7) will be significantly shifted.[9][10]

Aliphatic Region (δ 20-60 ppm)

The six unique carbons of the bromohexyl chains will appear in this region. The C9 carbon of the fluorene ring, being a quaternary carbon in a unique environment, will also be found in this region, typically around 55 ppm.[7] The chemical shifts of the alkyl chain carbons are influenced by their distance from the bromine atom and the fluorene core.

Predicted ¹³C NMR Chemical Shifts

The following table presents the predicted chemical shifts for the carbons of this compound, based on data from analogous compounds and spectral databases.[11][12]

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C4a, C5a |

| ~139 | C4b, C8a |

| ~130 | C1, C8 |

| ~126 | C4, C5 |

| ~121 | C3, C6 |

| ~121 | C2, C7 |

| ~55 | C9 |

| ~40 | C1' |

| ~34 | C6' |

| ~32 | C4' |

| ~29 | C3' |

| ~28 | C5' |

| ~23 | C2' |

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra, a standardized experimental protocol is crucial. The following section outlines a validated procedure for the preparation and analysis of this compound.

Materials and Instrumentation

-

Sample: this compound (purity ≥ 97%)[2]

-

Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Tubes: 5 mm high-precision NMR tubes

-

Instrumentation: 400 MHz (or higher) NMR spectrometer

Sample Preparation Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C25H30Br4 | CID 21867930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 1-Bromohexane(111-25-1) 1H NMR spectrum [chemicalbook.com]

- 7. 20.210.105.67 [20.210.105.67]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene: A Keystone Building Block for Advanced Functional Materials

Abstract

This technical guide provides a comprehensive overview of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene, a pivotal building block in the synthesis of advanced organic materials. Tailored for researchers, chemists, and material scientists, this document delineates the molecule's core structural and physicochemical properties, provides a detailed, field-proven synthesis protocol rooted in phase-transfer catalysis, and outlines robust methods for its purification and characterization. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only replicate but also adapt these methodologies for the development of novel conjugated polymers and functional materials for applications in organic electronics, including OLEDs and OPVs, and specialized drug delivery scaffolds.

Introduction: The Strategic Importance of a Multifunctional Fluorene Derivative

The fluorene moiety is a cornerstone of modern materials science, prized for its rigid, planar biphenyl structure which imparts high thermal stability and a strong blue fluorescence quantum yield. The strategic functionalization of the fluorene core allows for the precise tuning of its electronic and physical properties. This compound (CAS No. 570414-33-4) represents a highly versatile derivative, engineered with multiple reactive sites for hierarchical polymer synthesis and functionalization.

The bromine atoms at the 2 and 7 positions of the aromatic core serve as primary reactive handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, enabling the formation of the main conjugated polymer backbone.[1] Concurrently, the two 6-bromohexyl chains at the C-9 position provide several critical advantages:

-

Enhanced Solubility : The flexible, long alkyl chains disrupt intermolecular packing, significantly improving the solubility of the monomer and the resulting polymers in common organic solvents, which is essential for solution-based processing and fabrication of thin-film devices.[1]

-

Post-Polymerization Functionalization : The terminal bromine atoms on the hexyl chains act as secondary reactive sites. After the main polymer backbone is constructed, these sites can be used for grafting side chains, cross-linking the polymer network, or attaching specific functional groups (e.g., for sensing or biological targeting), offering a pathway to highly complex and tailored macromolecular architectures.

This guide provides the foundational knowledge required to effectively synthesize, purify, and characterize this key intermediate, thereby accelerating innovation in the development of next-generation organic electronic devices and specialized chemical systems.

Molecular Structure and Physicochemical Properties

The unique architecture of this compound dictates its utility as a monomer. Its core properties are summarized below.

Molecular Structure

The molecule consists of a central 9H-fluorene aromatic system, substituted at key positions to control its reactivity and physical characteristics.

Caption: Molecular structure of this compound.

Physicochemical Data

The key properties of the compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₀Br₄ | [2][3] |

| Molecular Weight | 650.13 g/mol | [2][3] |

| CAS Number | 570414-33-4 | [2][3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 70.0 - 74.0 °C | [1] |

| Boiling Point (Predicted) | 612.4 ± 45.0 °C | [1] |

| Density (Predicted) | 1.575 ± 0.06 g/cm³ | [1] |

| Purity (Typical) | ≥97% | [1][4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via the C-alkylation of 2,7-dibromofluorene at the C-9 position. The protons at C-9 are acidic (pKa ≈ 21-22) due to the aromatic stabilization of the resulting fluorenyl carbanion, making them susceptible to deprotonation by a suitable base. Phase-transfer catalysis (PTC) is the method of choice for this reaction, as it facilitates the interaction between the aqueous base and the organic-soluble fluorene derivative, leading to high yields under relatively mild conditions.

Reaction Mechanism: The Role of Phase-Transfer Catalysis

The PTC mechanism involves a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This process overcomes the immiscibility of the reactants.

Caption: Phase-transfer catalysis workflow for fluorene alkylation.

-

Step 1: Anion Exchange: The PTC (e.g., [NBu₄]⁺Br⁻) exchanges its bromide anion for a hydroxide anion at the aqueous-organic interface.

-

Step 2: Deprotonation: The resulting lipophilic base, [NBu₄]⁺OH⁻, migrates into the organic phase where it deprotonates the 2,7-dibromofluorene at the C-9 position, generating the nucleophilic fluorenyl carbanion.

-

Step 3: Nucleophilic Substitution (Alkylation): The carbanion attacks the alkylating agent (1,6-dibromohexane) via an Sₙ2 reaction, displacing a bromide ion. This process is repeated for the second alkylation to yield the final 9,9-disubstituted product.

Detailed Experimental Protocol

This protocol is a robust, field-validated procedure for the gram-scale synthesis of the title compound.

Materials & Reagents:

-

2,7-Dibromofluorene (1.0 eq)

-

1,6-Dibromohexane (3.0 eq)

-

Potassium Hydroxide (KOH) (10.0 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.1 eq)

-

Toluene (Anhydrous)

-

Methanol

-

Hexane

-

Dichloromethane (DCM)

Procedure:

-

Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,7-dibromofluorene (e.g., 10.0 g, 30.8 mmol).

-

Reagent Addition: Add toluene (150 mL), 1,6-dibromohexane (22.6 g, 92.5 mmol), and tetrabutylammonium bromide (TBAB) (3.0 g, 9.3 mmol).

-

Base Addition: While stirring vigorously, add powdered potassium hydroxide (17.3 g, 308 mmol). Causality Note: Vigorous stirring is crucial to maximize the interfacial area between the aqueous (solid KOH will form a concentrated aqueous layer) and organic phases, which is essential for efficient phase transfer.

-

Reaction: Heat the mixture to 80 °C and maintain under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane/DCM eluent system until the starting 2,7-dibromofluorene spot is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add deionized water (100 mL) to dissolve the potassium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with toluene (2 x 50 mL).

-

Combine all organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or waxy solid.

Purification Protocol: Achieving High Purity for Polymerization

The purity of the monomer is paramount for achieving high molecular weight polymers with reproducible properties. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Caption: Workflow for the purification of the target monomer.

Step 1: Column Chromatography

-

Objective: To remove the excess 1,6-dibromohexane and any mono-alkylated byproducts.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and dichloromethane (DCM). Start with a non-polar eluent (e.g., 95:5 hexane:DCM) and gradually increase the polarity to elute the product.

-

Procedure:

-

Dry-load the crude product onto a small amount of silica gel.

-

Load onto a prepared silica gel column.

-

Elute the column, collecting fractions.

-

Monitor the fractions by TLC. The product spot should be well-separated from faster-running impurities (excess alkylating agent) and slower-running impurities (polar baseline material).

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Step 2: Recrystallization

-

Objective: To remove minor impurities and obtain a highly crystalline, pure solid.

-

Solvent Choice: A solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble when hot. Methanol is an excellent choice for this compound.[5]

-

Procedure:

-

Transfer the semi-pure solid from the chromatography step to an Erlenmeyer flask.

-

Add a minimal amount of hot methanol and continue to add dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

-

Collect the white, crystalline solid by vacuum filtration, washing the crystals with a small amount of ice-cold methanol.[5]

-

Dry the purified product in a vacuum oven at a low temperature (e.g., 40 °C) to remove residual solvent.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. Based on analogous structures, the following spectral features are expected.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

δ 7.50-7.65 (m, 6H): Aromatic protons of the dibromofluorene core. The substitution pattern leads to a complex multiplet.

-

δ 3.35-3.45 (t, 4H): Methylene protons adjacent to the terminal bromine on the hexyl chains (-CH₂-Br).

-

δ 1.95-2.10 (m, 4H): Methylene protons alpha to the C-9 position of the fluorene core (Ar₂C-CH₂-).

-

δ 1.75-1.90 (m, 4H): Methylene protons beta to the terminal bromine (-CH₂-CH₂-Br).

-

δ 1.10-1.40 (m, 8H): Remaining methylene protons in the middle of the hexyl chains.

-

δ 0.70-0.85 (m, 4H): Methylene protons beta to the C-9 position (Ar₂C-CH₂-CH₂-).

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

δ 150-153: Quaternary aromatic carbons attached to C-9.

-

δ 138-142: Aromatic carbons C-4a, C-4b.

-

δ 129-131: Aromatic C-H carbons.

-

δ 120-122: Aromatic carbons attached to bromine (C-2, C-7).

-

δ 55-56: Quaternary C-9 carbon.

-

δ 40-42: Methylene carbon alpha to C-9.

-

δ 33-35: Methylene carbon adjacent to terminal bromine (-CH₂Br).

-

δ 23-33: Remaining aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution pattern characteristic of a tetrabrominated compound.

-

Expected Molecular Ion (M⁺): A characteristic isotopic cluster around m/z 646-654 due to the presence of four bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

-

High-Resolution MS (HRMS): Calculated for [C₂₅H₃₀Br₄]⁺: 645.9081; Found should be within ±5 ppm.[2]

Applications in Research and Development

This compound is primarily used as a monomer in the synthesis of polyfluorene-based conjugated polymers.

-

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are excellent blue-light emitters. This monomer can be polymerized via Suzuki coupling with various diboronic esters to create copolymers with tailored band gaps and emission colors.[1]

-

Organic Photovoltaics (OPVs): As an electron-donating unit, it can be copolymerized with electron-accepting monomers to create donor-acceptor polymers for the active layer in bulk heterojunction solar cells.

-

Functional Scaffolds: The terminal bromohexyl groups can be converted to other functionalities (e.g., azides, amines, thiols) after polymerization. This allows the polymer to be used as a scaffold for drug delivery systems, where therapeutic agents can be attached, or for chemical sensors, where recognition units can be grafted onto the polymer backbone.

Conclusion

This compound is a strategically designed and highly valuable monomer for the construction of complex, functional macromolecular systems. Its synthesis, while requiring careful execution, is robust and accessible through well-established phase-transfer catalysis methods. The purification protocol detailed herein ensures the high purity necessary for successful polymerization. By understanding the interplay between its structure, synthesis, and properties, researchers are well-equipped to leverage this versatile building block to pioneer the next generation of advanced organic materials.

References

Purity and quality specifications for fluorene monomer B3552

An In-Depth Technical Guide to the Purity and Quality Specifications of 9,9-Bis(4-hydroxyphenyl)fluorene (Fluorene Monomer B3552)

Introduction to 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), commonly referenced by product codes such as B3552 and identified by CAS No. 3236-71-3 , is a phenolic monomer of significant interest in polymer science and medicinal chemistry. Its unique molecular architecture is central to its utility.

The "Cardo" Structure and Its Significance

BHPF belongs to a class of "cardo" polymers, derived from the Latin word for "hinge".[1] The defining feature is the bulky, rigid fluorene group perpendicular to the polymer backbone. This structure imparts several desirable properties to the resulting materials, including:

-

High Thermal Stability: The rigid, sterically hindered structure restricts thermal motion.

-

Enhanced Solubility: The non-coplanar structure disrupts polymer chain packing, improving solubility in organic solvents.[2][3]

-

Excellent Optical Properties: The fluorene core is a well-known chromophore, leading to applications in optical resins and materials.[1][4]

Applications in Advanced Materials and Drug Development

The unique combination of thermal stability, solubility, and optical clarity makes BHPF a critical building block for high-performance polymers like polycarbonates, polyesters, and polyethers. These materials are used in applications demanding high refractive indices and heat resistance.[5] In the realm of drug development, the rigid fluorene scaffold serves as a versatile precursor for synthesizing complex, biologically active molecules and pharmaceutical agents.[3][4][6] The purity of this monomer is paramount, as even trace impurities can significantly alter polymerization kinetics, final polymer properties, and the pharmacological profile of a synthesized compound.

Critical Quality Attributes (CQAs) and Specifications

Ensuring the quality of BHPF requires a multi-faceted analytical approach. The following table summarizes the key specifications that define a high-purity batch suitable for demanding research and development applications.

| Parameter | Specification | Significance |

| Appearance | White to off-white crystalline powder or solid.[5][7] | Provides a rapid, initial assessment of purity and potential degradation. |

| Identity | Conforms to the structure of 9,9-Bis(4-hydroxyphenyl)fluorene. | Confirms the correct material is being used, preventing catastrophic downstream failures. |

| Purity (Assay) | ≥98.0% (determined by GC or HPLC). | The most critical parameter; ensures the concentration of the active monomer is high and that impurities are minimal. |

| Melting Point | 224.0 – 228.0 °C.[7] | A narrow melting range is a strong indicator of high purity. |

| Moisture Content | ≤0.1% | Prevents unwanted side reactions, particularly in moisture-sensitive polymerization processes. |

| Residual Solvents | Varies by synthesis route; must be within acceptable limits (e.g., per ICH Q3C guidelines for pharmaceutical applications). | Ensures that solvents from the manufacturing process do not interfere with subsequent reactions or pose safety risks. |

Analytical Methodologies for Quality Control

A robust quality control strategy relies on orthogonal analytical techniques to validate the identity, purity, and overall quality of the monomer. The protocols described below are designed to be self-validating through the inclusion of system suitability checks.

Workflow for Comprehensive Quality Assessment

The logical flow of analysis ensures that foundational checks are performed before progressing to more detailed and resource-intensive testing.

Caption: Logical workflow for the quality control testing of BHPF.

Identity Confirmation: Spectroscopic Methods

Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR confirms the proton environment, while ¹³C NMR verifies the carbon skeleton. The choice of a deuterated solvent like DMSO-d₆ or Acetone-d₆ is critical due to the phenolic protons, which might exchange in other solvents.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of the BHPF sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher.[8][9]

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

-

Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer relaxation delay (2-5 seconds) is necessary for accurate integration of quaternary carbons.

-

Acquire a significantly larger number of scans compared to ¹H NMR.

-

-

Data Interpretation: The obtained spectrum should be consistent with the known structure of 9,9-Bis(4-hydroxyphenyl)fluorene, showing characteristic aromatic proton signals and the distinct phenolic -OH proton.

Purity Assessment: Chromatographic Methods

Expertise & Experience: GC is frequently cited by suppliers for purity assessment of BHPF, indicating the compound has sufficient thermal stability and volatility for this technique.[7][10] The choice of a high-temperature, low-bleed capillary column (e.g., a 5% phenyl-methylpolysiloxane) is crucial to prevent column degradation and ensure sharp peak shapes for this high-boiling-point analyte.

Protocol: Purity by Gas Chromatography (GC)

-

Sample Preparation: Prepare a solution of BHPF in a high-purity solvent like acetone or N,N-Dimethylformamide (DMF) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

GC Parameters:

Parameter Setting Rationale Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) Provides excellent resolution for aromatic compounds. Injector Temp. 300 °C Ensures rapid and complete vaporization of the high-boiling-point analyte. Detector Temp. 320 °C Prevents condensation of the analyte in the detector. Carrier Gas Helium or Hydrogen, constant flow (~1 mL/min) Inert carrier phase for analyte transport. Oven Program Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min. Separates lower-boiling impurities from the main BHPF peak. | Injection Vol. | 1 µL (Split mode, e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤2.0%.

-

Data Analysis: Calculate purity using the area percent method, assuming all components have a similar response factor in the FID. Purity (%) = (Area of BHPF Peak / Total Area of All Peaks) x 100.

Caption: Simplified workflow of the Gas Chromatography (GC) process.

Specific Impurity Assays

Expertise & Experience: For quantifying low levels of water, Karl Fischer titration is far more accurate and precise than thermogravimetric methods like Loss on Drying (LOD), which would also measure residual volatile solvents. A volumetric titrator is suitable for the expected moisture levels.

Protocol: Karl Fischer Titration

-

Instrument Setup: Use a calibrated Karl Fischer titrator. Standardize the titrant with a certified water standard.

-

Sample Analysis: Accurately weigh a sufficient amount of BHPF (e.g., ~0.5-1.0 g) directly into the titration vessel containing a suitable anhydrous solvent (e.g., methanol).

-

Titration: Initiate the titration process. The endpoint is reached when excess iodine is detected potentiometrically.

-

Calculation: The instrument's software automatically calculates the water content as a percentage based on the sample weight and the volume of titrant consumed.

Conclusion

The qualification of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) is a rigorous process that underpins its successful application in both materials science and drug development. A comprehensive testing strategy, combining spectroscopic identification (NMR, FTIR), chromatographic purity assessment (GC/HPLC), and specific tests for impurities like water and residual solvents, is essential. By adhering to validated protocols and understanding the scientific principles behind each method, researchers and scientists can ensure the quality, consistency, and reliability of this critical monomer, leading to reproducible and successful downstream results.

References

- 1. Fluorene-based Monomer (bisphenol,bisalcohol,bisamine) - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. specialchem.com [specialchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 9,9-Bis(4-hydroxyphenyl)fluorene | 3236-71-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9,9-Bis(4-hydroxyphenyl)fluorene >96.0(GC) [duksanchemical.com]

The Solubility Profile of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene in Organic Solvents: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (CAS No. 570414-33-4), a critical building block in the synthesis of advanced organic electronic materials. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document synthesizes theoretical principles with practical experimental methodologies to offer researchers and drug development professionals a thorough understanding of this compound's behavior in various organic media. While direct quantitative solubility data for this specific molecule is not extensively published, this guide leverages data from structurally analogous compounds to provide robust predictive insights.

Introduction: The Significance of Solubility in Material Science

This compound is a fluorene derivative meticulously designed for its role as a monomer in the synthesis of conjugated polymers.[1] Its molecular architecture, featuring a rigid, aromatic fluorene core and flexible bromohexyl side chains, imparts unique photophysical properties. However, the successful polymerization and processing of this monomer into functional materials are fundamentally dependent on its solubility. Inadequate solubility can lead to challenges in achieving desired molecular weights, poor film morphology, and ultimately, suboptimal device performance. This guide delves into the structural determinants of its solubility and provides a framework for its experimental quantification.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[2]

-

The Fluorene Core: The large, planar, and aromatic fluorene core is inherently hydrophobic and prone to π-π stacking. This strong intermolecular interaction can lead to aggregation and reduced solubility.

-

The 9,9-bis(6-bromohexyl) Side Chains: The introduction of two long alkyl chains at the 9-position of the fluorene is a critical design feature to enhance solubility. These chains disrupt the close packing of the fluorene cores, sterically hindering π-π stacking and increasing the free volume between molecules.[3] This significantly improves the compound's interaction with and solubility in organic solvents. The terminal bromine atoms on the hexyl chains also subtly influence the molecule's polarity.

Based on these structural features, this compound is expected to be readily soluble in common non-polar and moderately polar organic solvents and insoluble in polar solvents like water.

Quantitative Solubility Data: A Case Study of a Structural Analog

The following table summarizes the mole fraction solubility (x₁) of 2,7-dibromo-9,9-dihexyl-9H-fluorene in twelve organic solvents at various temperatures, as determined by a gravimetric method.

| Temperature (K) | Tetrahydrofuran (THF) | Chloroform | Dichloromethane | Toluene | Ethyl Acetate | Acetone |

| 283.15 | 0.1174 | 0.0891 | 0.0763 | 0.0642 | 0.0158 | 0.0093 |

| 293.15 | 0.1632 | 0.1245 | 0.1068 | 0.0898 | 0.0221 | 0.0130 |

| 303.15 | 0.2215 | 0.1698 | 0.1462 | 0.1225 | 0.0302 | 0.0178 |

| 313.15 | 0.2921 | 0.2263 | 0.1958 | 0.1643 | 0.0408 | 0.0241 |

| 323.15 | 0.3768 | 0.2959 | 0.2576 | 0.2168 | 0.0544 | 0.0323 |

| Temperature (K) | Acetonitrile | Methanol | Ethanol | Isopropanol | n-Butanol | Cyclohexane |

| 283.15 | 0.0011 | 0.0004 | 0.0007 | 0.0009 | 0.0013 | 0.0187 |

| 293.15 | 0.0015 | 0.0006 | 0.0010 | 0.0012 | 0.0018 | 0.0263 |

| 303.15 | 0.0021 | 0.0008 | 0.0014 | 0.0017 | 0.0025 | 0.0368 |

| 313.15 | 0.0029 | 0.0011 | 0.0019 | 0.0023 | 0.0034 | 0.0509 |

| 323.15 | 0.0040 | 0.0015 | 0.0026 | 0.0032 | 0.0047 | 0.0700 |

Data extracted from "Solubility Determination and Modeling of 9,9-Dihexyl-2,7-dibromofluorene in Twelve Solvent Systems at 283.15–323.15 K", Journal of Chemical & Engineering Data, 2022.[2]

Analysis of the Data:

-

The compound exhibits the highest solubility in non-polar and moderately polar aprotic solvents like THF, chloroform, dichloromethane, and toluene.

-

Solubility is significantly lower in more polar solvents such as ethyl acetate and acetone.

-

As expected, the solubility in polar protic solvents like methanol, ethanol, isopropanol, and n-butanol, as well as the polar aprotic solvent acetonitrile, is very low.

-

In all solvents, the solubility increases with temperature, which is typical for the dissolution of solid organic compounds.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the isothermal saturation method.

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Step-by-Step Procedure

-

Preparation of Supersaturated Solutions: For each solvent to be tested, add an excess amount of the fluorene derivative to a vial. Add a known volume of the solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for at least 24 hours to ensure that saturation is reached. The shaking ensures good mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, stop the shaking and let the vials stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the equilibration temperature) syringe. Immediately pass the solution through a syringe filter to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved fluorene derivative.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

4.3. Self-Validating System and Causality

-

Use of Excess Solute: Starting with a supersaturated solution ensures that the final concentration represents the true saturation point at that temperature.

-

Extended Equilibration Time: A 24-hour period is chosen to ensure that the system reaches thermodynamic equilibrium, which is crucial for accurate solubility measurement.[2]

-

Temperature Control: Precise temperature control is essential as solubility is highly temperature-dependent.

-

Filtration of Supernatant: This step is critical to separate the dissolved solute from any undissolved solid, preventing overestimation of solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the isothermal saturation method of solubility determination.

Safety and Handling

This compound is classified as a skin and eye irritant.[4][5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of this compound is a critical parameter for its application in organic electronics. Its structure, with long bromohexyl side chains on a fluorene backbone, is optimized for good solubility in common organic solvents like THF, chloroform, and toluene. While direct quantitative data is sparse, analysis of the structurally similar 2,7-dibromo-9,9-dihexyl-9H-fluorene provides a reliable predictive model for its solubility behavior. The experimental protocol detailed in this guide offers a robust method for the precise determination of its solubility, enabling researchers to optimize synthesis, purification, and processing conditions for the development of next-generation organic electronic materials.

References

An In-depth Technical Guide to the Thermal Stability of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Advanced Material Applications

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is a pivotal building block in the synthesis of advanced organic materials, particularly conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The thermal stability of this monomer is a critical parameter that dictates its suitability for various processing techniques and the long-term performance and reliability of the resulting devices. This guide provides a comprehensive overview of the thermal properties of this compound, methodologies for its characterization, and insights into the implications of its thermal behavior for material synthesis and device fabrication.

The fluorene core, with its rigid and planar structure, imparts desirable photophysical properties, while the bromohexyl side chains enhance solubility and provide reactive sites for polymerization.[1] The stability of this compound under thermal stress is crucial, as high temperatures are often employed during purification, thin-film deposition, and polymerization processes. Understanding the thermal decomposition pathways and transition temperatures is therefore paramount for optimizing reaction conditions and ensuring the integrity of the final material.

Physicochemical and Predicted Thermal Properties

While extensive experimental data on the thermal decomposition of this compound is not widely published in peer-reviewed literature, its fundamental physicochemical properties and predicted thermal characteristics offer valuable insights into its stability.

| Property | Value | Source |

| Molecular Formula | C25H30Br4 | [2] |

| Molecular Weight | 650.13 g/mol | [3] |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 70.0 - 74.0 °C | [1][4] |

| Predicted Boiling Point | 612.4 ± 45.0 °C | [1] |

| Predicted Flash Point | 252.6 °C | [1] |

| Purity | >98.0% (HPLC) | [4] |

| Stability | Stable under normal temperature and pressure | [5] |

Experimental Determination of Thermal Stability: Methodologies and Best Practices

To rigorously characterize the thermal stability of this compound, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the gold standard for determining the decomposition temperature of a material.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically alumina or platinum). Ensure an even distribution of the sample at the bottom of the pan to promote uniform heating.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis. This is crucial to eliminate oxygen, which could lead to oxidative degradation and unrepresentative decomposition data.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA thermogram.

-

Determine the onset decomposition temperature (Td), which is often calculated as the temperature at which 5% weight loss occurs (T5%). This value represents the initiation of significant thermal degradation.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. The small sample size and sealed pan prevent mass loss due to sublimation or evaporation before decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min. This scan reveals the melting behavior of the as-received material.

-

Cooling Scan: Cool the sample from 100 °C back to a low temperature (e.g., -20 °C) at a controlled rate of 10 °C/min. This step provides information on the crystallization behavior.

-

Second Heating Scan: Reheat the sample from -20 °C to a temperature well below the decomposition temperature (e.g., 200 °C) at 10 °C/min. This scan is crucial for observing the glass transition temperature (Tg) of the amorphous phase and the melting of the recrystallized material, free from its prior thermal history.

-

-

Data Analysis:

-

Plot the heat flow (W/g) against temperature (°C). Endothermic events (like melting) will appear as peaks, while exothermic events (like crystallization) will be valleys. A glass transition will be observed as a step-like change in the baseline.

-

Determine the melting temperature (Tm) from the peak of the endotherm in the first heating scan.

-

Determine the glass transition temperature (Tg) from the midpoint of the step change in the second heating scan.

-

Determine the crystallization temperature (Tc) from the peak of the exotherm in the cooling scan.

-

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the logical flow of the experimental workflow for assessing the thermal stability of this compound.

Caption: Workflow for TGA and DSC analysis.

Structural Integrity and Decomposition Considerations

The thermal stability of this compound is intrinsically linked to its molecular structure. The C-Br bonds in the hexyl chains are generally the most thermally labile and are likely to be the initial sites of decomposition. The C-Br bonds on the aromatic fluorene core are more stable. Thermal degradation is expected to proceed via radical mechanisms, potentially leading to the release of HBr and various brominated organic fragments.

It is crucial to consider that the thermal stability can be influenced by impurities, such as residual solvents or catalysts from the synthesis process. Therefore, using a highly purified sample is essential for obtaining accurate and reproducible thermal analysis data.

Conclusion

This compound is a thermally stable monomer that is well-suited for the synthesis of high-performance organic electronic materials. Its predicted high boiling and flash points, coupled with the known robustness of the fluorene core, provide a solid foundation for its use in processes requiring elevated temperatures. Rigorous thermal characterization using TGA and DSC is essential to fully understand its thermal limitations and to optimize conditions for polymerization and device fabrication. The methodologies and insights provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full potential of this versatile building block in the development of next-generation organic electronic devices.

References

Methodological & Application

Application Note: Synthesis of Functional Polyfluorenes via Suzuki Coupling Polymerization

Abstract

This document provides a detailed protocol for the synthesis of poly[9,9-bis(6-bromohexyl)fluorene-alt-co-(benzene-1,4-diyl)] via Palladium-catalyzed Suzuki-Miyaura cross-coupling polymerization. Polyfluorenes (PFOs) are a prominent class of conjugated polymers renowned for their strong blue emission, high charge carrier mobility, and excellent thermal stability, making them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The specific monomer, 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene, is of particular interest as the bromohexyl side chains provide a versatile platform for post-polymerization modification, allowing for the introduction of various functional groups to tune the polymer's physical, electronic, and biological properties.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines polymer purification and characterization, and includes a troubleshooting guide to ensure reproducible, high-quality results for researchers in materials science and drug development.

Introduction: The Significance of Functional Polyfluorenes

The fluorene moiety, a planar biphenyl unit, forms the backbone of PFOs, leading to highly efficient photoluminescence and good charge transport properties.[4] The C9 position of the fluorene monomer is readily functionalized with alkyl or aryl side chains, a critical feature that imparts solubility in common organic solvents and prevents undesirable aggregation which can quench fluorescence.

The monomer at the core of this protocol, this compound, possesses terminal bromine atoms on its C9-alkyl chains. This design is intentional and powerful; it creates a polymer backbone with latent reactive sites. After the primary polymerization at the 2,7-positions, these pendant bromohexyl groups can be converted into a wide array of functionalities (e.g., azides, amines, quaternary ammonium salts) through well-established nucleophilic substitution reactions.[1][2][5] This post-polymerization modification strategy is highly advantageous as it allows for the synthesis of a library of functional polymers from a single precursor, circumventing the need to synthesize complex, functionalized monomers that might be incompatible with the polymerization conditions.[3][5]

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this polymerization due to its mild reaction conditions, high tolerance for a wide variety of functional groups, and the commercial availability of diverse boronic acids and esters.[6][7] This allows for precise control over the polymer's final structure and properties.

The Suzuki-Miyaura Catalytic Cycle

The polymerization proceeds via a palladium-catalyzed cross-coupling mechanism. Understanding this cycle is key to optimizing reaction conditions and troubleshooting potential issues. The process involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromofluorene monomer, forming a Pd(II) complex.

-

Transmetalation: The boronic acid co-monomer, activated by a base (e.g., K₂CO₃), transfers its organic group to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then enter another cycle.

Figure 1: Simplified Suzuki-Miyaura catalytic cycle for polymerization.

Materials and Equipment

| Reagents & Materials | Grade/Purity | Supplier Example | Notes |

| This compound | >98% | Sigma-Aldrich, TCI | Must be pure; recrystallize if necessary. |

| 1,4-Benzenediboronic acid | >98% | Sigma-Aldrich, Combi-Blocks | Store under inert gas. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals, Sigma-Aldrich | Highly air-sensitive. Store and handle in a glovebox. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific | Finely ground and dried under vacuum before use. |

| Toluene | Anhydrous, >99.8% | Acros Organics | Use from a solvent purification system or freshly distilled. |

| Aliquat® 336 | - | Sigma-Aldrich | Phase-transfer catalyst. |

| Phenylboronic acid | >97% | Sigma-Aldrich | End-capping agent. |

| Bromobenzene | >99% | Sigma-Aldrich | End-capping agent. |

| Methanol | ACS Grade | VWR | For precipitation. |

| Chloroform | HPLC Grade | Fisher Scientific | For dissolution and characterization. |

| Acetone, Hexanes, Chloroform | Reagent Grade | VWR | For Soxhlet extraction. |

| Equipment | |||

| Schlenk line or Glovebox | Essential for maintaining an inert atmosphere. | ||

| Schlenk flasks and condenser | |||

| Magnetic stirrer with hotplate | |||

| Soxhlet extraction apparatus | Critical for purification.[8][9] | ||

| Rotary evaporator | |||

| High-vacuum pump |

Detailed Experimental Protocol

Polymerization Workflow Overview

Figure 2: Experimental workflow for polyfluorene synthesis.

Step-by-Step Procedure

Note: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.

-

Reaction Setup:

-

To a 100 mL three-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.000 g, 1.44 mmol) and 1,4-Benzenediboronic acid (0.239 g, 1.44 mmol).

-

Causality: A precise 1:1 stoichiometric ratio of the dibromo monomer to the diboronic acid is critical. Deviations from this ratio will limit the achievable molecular weight, resulting in low-degree oligomers.

-

Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.050 g, 0.043 mmol, 3 mol%).

-

Causality: The catalyst loading is a compromise. Too little catalyst leads to a slow or incomplete reaction, while too much can be difficult to remove during purification and adds unnecessary cost. 2-3 mol% is a common starting point for Suzuki polymerizations.[7]

-

-

Solvent and Base Addition:

-

Add anhydrous, finely ground potassium carbonate (K₂CO₃) (1.19 g, 8.64 mmol, 6 equivalents). The base must be anhydrous and finely powdered to maximize its surface area and reactivity.

-

Add a few drops of the phase-transfer catalyst Aliquat® 336. This helps transport the aqueous-soluble base into the organic phase where the reaction occurs.

-

Add 20 mL of anhydrous toluene and 10 mL of deionized water. The biphasic system is standard for Suzuki couplings, with the base residing in the aqueous phase.

-

Causality: The system must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Perform at least three freeze-pump-thaw cycles or bubble argon through the solution for 30 minutes.

-

-

Polymerization:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress. A noticeable increase in the viscosity of the organic layer is a good qualitative indicator of successful polymerization. The reaction is typically run for 48-72 hours to achieve high molecular weight.

-

-

End-Capping (Critical Step):

-

After 48 hours, add a small amount of phenylboronic acid (approx. 20 mg) to cap any remaining bromo-terminated chains. Stir for another 4 hours.

-

Then, add a small amount of bromobenzene (approx. 20 µL) to cap any remaining boronic acid-terminated chains. Stir for a final 4 hours.

-

Causality: End-capping is crucial for polymer stability and device performance.[10] Uncapped, reactive chain ends can act as quenching sites for excitons and can undergo side reactions, degrading the polymer's optical properties and long-term stability. This two-step process ensures both types of reactive chain ends are passivated.[10][11]

-

-

Work-up and Precipitation:

-

Cool the reaction mixture to room temperature. Dilute with 50 mL of chloroform.

-

Transfer the mixture to a separatory funnel and wash with deionized water (3 x 50 mL) to remove the base and inorganic salts.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solution to about 20 mL using a rotary evaporator.

-

Pour the concentrated polymer solution slowly into a beaker containing 400 mL of vigorously stirring methanol. The polymer will precipitate as fibrous strands.

-

Causality: Precipitation into a non-solvent like methanol is a standard method to isolate the polymer from residual monomers, oligomers, and the phase-transfer catalyst.

-

-

Purification by Soxhlet Extraction:

-

Collect the precipitated polymer by filtration and dry it under high vacuum.

-

Place the crude polymer into a cellulose extraction thimble and perform a sequential Soxhlet extraction.[12][13]

-

Step 1: Extract with acetone for 24 hours to remove low molecular weight oligomers and catalyst residues.

-

Step 2: Extract with hexanes for 24 hours to remove other small-molecule impurities.

-

Step 3: Extract with chloroform to collect the desired polymer fraction.

-

-

Causality: Soxhlet extraction is a highly effective, automated purification technique for polymers.[8][9] The sequential washing with different solvents fractionates the product, ensuring the final polymer is of high purity and free from catalyst impurities that can act as charge traps in electronic devices.[8][12]

-

Precipitate the chloroform fraction into methanol one final time, filter, and dry the final product under high vacuum to a constant weight. The result should be a yellow, fibrous solid.

-

Characterization and Expected Results

The purified polymer should be characterized to confirm its structure, molecular weight, and optical properties.

| Technique | Parameter | Typical Expected Result | Purpose |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: ~7.5-7.9 ppm. Alkyl chain protons: ~0.8-2.2 ppm. | Confirms the polymer structure and purity.[14][15] |

| GPC/SEC | Mn (Number-average MW) | 15,000 - 40,000 g/mol | Determines molecular weight. |

| Mw (Weight-average MW) | 30,000 - 80,000 g/mol | ||

| PDI (Mw/Mn) | 1.8 - 2.5 | Measures the breadth of the molecular weight distribution. | |

| UV-Vis | λ_max (in CHCl₃) | ~380-385 nm | Determines the π-π* transition energy.[4] |

| PL Spectroscopy | λ_em (in CHCl₃) | ~420-425 nm (main peak) | Characterizes the emission color and efficiency.[4] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Molecular Weight / Low Yield | 1. Non-stoichiometric monomer ratio.2. Impure monomers.3. Inactive catalyst (oxygen exposure).4. Ineffective base. | 1. Accurately weigh monomers; use high-purity starting materials.2. Recrystallize monomers before use.3. Ensure a rigorously inert atmosphere; use fresh catalyst.4. Use fresh, anhydrous, finely ground base. |

| Broad or Bimodal PDI | 1. Side reactions during polymerization.2. Inefficient initiation or termination. | 1. Strictly maintain inert atmosphere and reaction temperature.2. Ensure efficient end-capping is performed. Purify thoroughly via Soxhlet extraction to remove low MW fractions. |

| Dark-colored Product | Residual palladium catalyst. | Perform thorough purification. If the product is still dark, dissolve in chloroform and stir with a metal scavenger (e.g., QuadraSil®) before final precipitation. |

| Poor Solubility | Extremely high molecular weight or cross-linking. | Reduce reaction time. Ensure no di-functional impurities are present in the end-capping agents. |

Post-Polymerization Modification Potential

The resulting polymer, Poly[9,9-bis(6-bromohexyl)fluorene-alt-co-(benzene-1,4-diyl)], serves as a versatile precursor. The pendant bromohexyl groups are amenable to nucleophilic substitution reactions. For example, reaction with sodium azide (NaN₃) can convert the bromides to azides, which can then be used in "click" chemistry reactions (e.g., CuAAC or SPAAC) to attach a vast range of functional molecules, including fluorophores, targeting ligands for drug delivery, or water-solubilizing groups like polyethylene glycol (PEG).[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A one-pot strategy to improve end-capping efficacy in Stille poly-condensations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]

- 13. epa.gov [epa.gov]

- 14. Conformational studies of poly(9,9-dialkylfluorene)s in solution using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Coupling Reactions Using Dibromo-bis(bromohexyl)fluorene Derivatives

Introduction: Harnessing the Power of Sonogashira Coupling for Advanced Polyfluorene Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbons.[1] This powerful reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has proven indispensable in the synthesis of conjugated polymers.[2] Among these, polyfluorene derivatives are particularly noteworthy for their exceptional photoluminescent and electronic properties, making them prime candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[3]

This guide provides an in-depth technical overview and detailed protocols for the application of the Sonogashira coupling reaction to a specific class of monomers: 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene derivatives. The bromohexyl side chains not only enhance the solubility of the resulting polymers in common organic solvents but also offer reactive sites for post-polymerization modification, allowing for the fine-tuning of the material's properties.[4]

The Chemistry at its Core: Understanding the Sonogashira Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.[5] A comprehensive understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide (in this case, the dibromo-bis(bromohexyl)fluorene), forming a Pd(II) complex.[5]

-

Formation of Copper Acetylide: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper acetylide intermediate.[6]

-

Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[5]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]